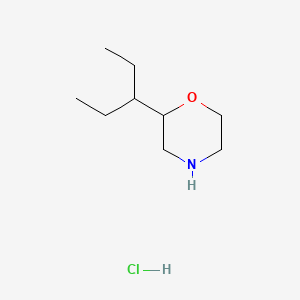

2-(Pentan-3-yl)morpholinehydrochloride

Description

Theoretical Significance of the Morpholine (B109124) Scaffold in Organic and Medicinal Chemistry Research

The morpholine ring is a heterocyclic motif frequently utilized in the field of medicinal chemistry, where it is often considered a "privileged scaffold". nih.govresearchgate.net This status is attributed to its combination of advantageous physicochemical, metabolic, and biological properties, as well as its straightforward inclusion in synthetic routes. nih.govnih.gov The presence of both an ether oxygen and an amine nitrogen within the six-membered ring imparts a unique set of characteristics. The amine group provides a basic center, while the ether linkage can influence solubility and participate in hydrogen bonding.

In drug design, the incorporation of a morpholine moiety can improve the pharmacokinetic profile of a molecule. nih.gov It is recognized for conferring favorable properties such as enhanced solubility, metabolic stability, and bioavailability. researchgate.net The morpholine ring is a component of numerous approved pharmaceutical agents, including the antibiotic linezolid (B1675486) and the anticancer drug gefitinib, demonstrating its versatility and acceptance in therapeutic applications. wikipedia.org Its ability to interact with a wide range of biological targets has solidified its importance as a building block in the development of new bioactive compounds. nih.gove3s-conferences.orgjchemrev.com

Contextualization of C2-Substituted Morpholines in Modern Synthetic Strategies

The substitution pattern on the morpholine ring is crucial for determining its biological activity and chemical properties. The C2 position, being adjacent to the oxygen atom, is a common target for synthetic modification. The development of synthetic methods to access C-substituted morpholines, particularly those at the C2 and C3 positions, is an active area of research. beilstein-journals.org Such substitutions are critical for creating libraries of diverse compounds for screening in drug discovery programs. nih.govlifechemicals.com

Modern synthetic strategies have focused on creating these structures with high efficiency and stereochemical control. Methodologies for producing substituted morpholines include metal-free, one-pot syntheses from aziridines and halogenated alcohols, which proceed through an SN2-type ring opening followed by cyclization. beilstein-journals.org Other advanced approaches involve Palladium-catalyzed carboamination reactions, which can generate stereochemically defined substituted morpholines from amino alcohol precursors. nih.govnih.gov These methods allow chemists to systematically modify the scaffold and explore the structure-activity relationships (SAR) of new chemical entities. e3s-conferences.org

Academic Rationale for In-depth Investigation of 2-(Pentan-3-yl)morpholinehydrochloride

The academic interest in this compound is based on several key points:

Structure-Activity Relationship (SAR) Studies: By introducing an aliphatic group like pentan-3-yl, researchers can probe how lipophilicity and steric bulk at the C2 position affect potential interactions with biological targets. This contributes to a broader understanding of the SAR for the C2-substituted morpholine class.

Exploring Chemical Space: The synthesis and characterization of this compound expand the known library of morpholine derivatives. It serves as a data point in the vast chemical space of possible substitutions, helping to build predictive models for the properties of related compounds.

Physicochemical Property Modulation: The pentan-3-yl group is expected to increase the lipophilicity of the parent morpholine scaffold. Studying the hydrochloride salt allows for the characterization of its aqueous solubility and other properties relevant to its potential use as a research chemical or synthetic intermediate.

Below is a table detailing the computational and basic chemical data available for the free base form, 2-(Pentan-3-yl)morpholine (B12338263).

| Property | Value |

| CAS Number | 1228107-08-1 |

| Molecular Formula | C₉H₁₉NO |

| Molecular Weight | 157.25 g/mol |

| Topological Polar Surface Area (TPSA) | 21.26 Ų |

| logP (calculated) | 1.411 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bonds | 3 |

Data sourced from ChemScene for 2-(Pentan-3-yl)morpholine free base. chemscene.com

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C9H20ClNO |

|---|---|

Molecular Weight |

193.71 g/mol |

IUPAC Name |

2-pentan-3-ylmorpholine;hydrochloride |

InChI |

InChI=1S/C9H19NO.ClH/c1-3-8(4-2)9-7-10-5-6-11-9;/h8-10H,3-7H2,1-2H3;1H |

InChI Key |

MVPQGBQQGMDOIJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)C1CNCCO1.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for 2 Pentan 3 Yl Morpholinehydrochloride

Retrosynthetic Disconnections and Precursor Identification for the 2-(Pentan-3-yl)morpholine (B12338263) Moiety

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by breaking it down into simpler, commercially available starting materials. airitilibrary.comamazonaws.com For the 2-(pentan-3-yl)morpholine moiety, several disconnections can be envisioned, primarily focusing on the formation of the morpholine (B109124) ring.

A common and effective strategy for morpholine synthesis involves the cyclization of a vicinal amino alcohol. researchgate.nete3s-conferences.org This leads to two primary retrosynthetic disconnections for the target molecule:

Disconnection A (C-N and C-O bond cleavage): This approach breaks the morpholine ring into a linear amino alcohol precursor. The most logical disconnection is at the N4-C5 and O1-C6 bonds, which are typically formed in the final cyclization step. This reveals N-(2-hydroxyethyl)-1-ethyl-propylamine as a key intermediate. This intermediate can be further disconnected to 2-aminoethanol and 3-pentanone (B124093) through a reductive amination pathway.

Disconnection B (C2-C3 and O1-C-N4 bond cleavage): An alternative disconnection breaks the C2-C3 and the bond between the oxygen and nitrogen heteroatoms. This is a less common approach but can be considered in certain synthetic strategies.

Based on Disconnection A, the following precursors for 2-(pentan-3-yl)morpholine can be identified:

| Precursor Name | Chemical Structure | Rationale |

| N-(2-hydroxyethyl)-1-ethyl-propylamine | HOCH₂CH₂NHCH(CH₂CH₃)₂ | Direct precursor for intramolecular cyclization to form the morpholine ring. |

| 2-Aminoethanol | HOCH₂CH₂NH₂ | A readily available starting material for the synthesis of the N-(2-hydroxyethyl) moiety. |

| 3-Pentanone | (CH₃CH₂)₂CO | A common and inexpensive ketone that can be used to introduce the pentan-3-yl group via reductive amination. |

Stereoselective and Diastereoselective Synthetic Pathways to 2-Substituted Morpholines

The synthesis of enantiomerically pure 2-substituted morpholines is of great interest, as the stereochemistry at the C2 position can significantly impact biological activity. Several stereoselective strategies can be employed to achieve this.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org For the synthesis of enantiopure 2-(pentan-3-yl)morpholine, a chiral auxiliary can be attached to a precursor to direct the formation of the C2 stereocenter.

One plausible approach involves the use of a chiral auxiliary such as pseudoephedrine, which has been successfully employed in asymmetric alkylation reactions. nih.gov The synthesis could proceed as follows:

Amide Formation: Reaction of a chiral auxiliary, for instance (S,S)-pseudoephedrine, with an appropriate carboxylic acid derivative to form a chiral amide.

Asymmetric Alkylation: Deprotonation of the α-carbon of the amide with a strong base (e.g., lithium diisopropylamide) to form a chiral enolate, followed by alkylation with a suitable electrophile to introduce the pentan-3-yl group. The steric bulk of the chiral auxiliary directs the approach of the electrophile, leading to a high degree of diastereoselectivity.

Auxiliary Cleavage: The chiral auxiliary is then cleaved from the alkylated product to yield an enantiomerically enriched precursor, which can be further elaborated to the target morpholine.

| Step | Reagents and Conditions | Purpose |

| 1. Amide Formation | (S,S)-pseudoephedrine, acyl chloride, base (e.g., triethylamine) | Attachment of the chiral auxiliary. |

| 2. Asymmetric Alkylation | 1. LDA, THF, -78 °C; 2. Alkyl halide (e.g., 3-bromopentane) | Diastereoselective introduction of the pentan-3-yl group. |

| 3. Auxiliary Cleavage | Acid or base hydrolysis | Removal of the chiral auxiliary to yield the enantiomerically enriched product. |

Asymmetric catalysis offers an efficient and atom-economical approach to the synthesis of chiral molecules. nih.govsemanticscholar.orgrsc.org A particularly relevant method for the synthesis of 2-substituted chiral morpholines is the asymmetric hydrogenation of dehydromorpholines. nih.govsemanticscholar.orgrsc.org

This strategy involves the synthesis of a 2-(pentan-3-yl)dehydromorpholine intermediate, which is then subjected to asymmetric hydrogenation using a chiral catalyst, such as a rhodium complex with a chiral bisphosphine ligand. nih.govsemanticscholar.orgrsc.org The choice of ligand is crucial for achieving high enantioselectivity.

| Catalyst System | Substrate | Outcome |

| [Rh(COD)₂(BF₄)] / Chiral Bisphosphine Ligand | 2-(Pentan-3-yl)dehydromorpholine | Enantiomerically enriched 2-(pentan-3-yl)morpholine. |

The enantiomeric excess (ee) of the final product is highly dependent on the specific ligand, solvent, and reaction conditions used.

In cases where additional stereocenters are present in the morpholine ring (e.g., at C3 or C5), controlling the relative stereochemistry becomes important. Diastereoselective methods are employed to achieve the desired diastereomer. For 2-(pentan-3-yl)morpholine, the primary focus is on the C2 stereocenter. However, if a substituent were present at another position, methods such as substrate-controlled diastereoselection or reagent-controlled diastereoselection would be necessary. For instance, in the synthesis of 2,3-disubstituted morpholines, the relative stereochemistry can be controlled through the condensation of an imine with a lactone, where the choice of acidic or basic conditions can favor the formation of either the cis or trans diastereomer. nih.gov

Development of Novel Reaction Conditions and Reagents for Efficient Synthesis

Recent advances in synthetic methodology have led to the development of more efficient and environmentally friendly methods for morpholine synthesis. These include:

Green Chemistry Approaches: The use of greener solvents, catalysts, and reaction conditions is an important consideration in modern organic synthesis. chemrxiv.org

Novel Catalysts: The development of new and more active catalysts, such as photocatalysts or novel metal-based catalysts, can lead to milder reaction conditions and improved selectivity.

Strategies for Hydrochloride Salt Formation and Crystallization for Research Purity

The final step in the synthesis of 2-(pentan-3-yl)morpholine hydrochloride is the formation of the hydrochloride salt and its purification through crystallization. This is a crucial step for obtaining a stable, crystalline solid with high purity suitable for research purposes.

The formation of the hydrochloride salt is typically achieved by treating a solution of the free amine (2-(pentan-3-yl)morpholine) in an appropriate organic solvent (e.g., diethyl ether, ethyl acetate, or isopropanol) with a solution of hydrochloric acid (HCl) in a suitable solvent, or by bubbling dry HCl gas through the solution. youtube.comliberty.edu The amine acts as a base and is protonated by the strong acid, forming the ammonium (B1175870) salt. youtube.com

General Procedure for Hydrochloride Salt Formation:

Dissolve the purified 2-(pentan-3-yl)morpholine free base in a suitable anhydrous solvent.

Slowly add a stoichiometric amount of a solution of HCl in an organic solvent (e.g., HCl in diethyl ether or isopropanol) with stirring.

The hydrochloride salt will typically precipitate out of the solution.

The solid is then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Crystallization is a key technique for purifying the hydrochloride salt. The choice of solvent is critical for obtaining well-formed crystals and high purity. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for the crystallization of amine hydrochlorides include ethanol, methanol, isopropanol, or mixtures of these with other solvents like diethyl ether or hexane. The process of slow cooling or slow evaporation of the solvent can lead to the formation of high-purity crystals. google.com

| Step | Technique | Purpose |

| Salt Formation | Acid-base reaction with HCl | To convert the oily or liquid free base into a stable, solid salt. |

| Crystallization | Slow cooling or evaporation of a saturated solution | To purify the hydrochloride salt by removing impurities. |

Scale-Up Considerations for Academic Research and Advanced Intermediate Production

The transition of a synthetic route from a laboratory setting to a larger scale, suitable for academic research involving larger quantities or for the production of advanced intermediates, necessitates a thorough evaluation of the chemical process. This involves optimizing the synthetic route for efficiency, safety, and economic viability, as well as anticipating and mitigating challenges that arise with increased production volume. For the compound 2-(Pentan-3-yl)morpholine hydrochloride, a plausible synthetic approach serves as a basis for discussing these critical scale-up considerations.

A hypothetical yet chemically sound synthetic pathway for 2-(Pentan-3-yl)morpholine begins with the reductive amination of 3-pentanone with 2-(2-aminoethoxy)ethanol. This initial reaction forms the key intermediate, 2-(pentan-3-yl)amino)ethoxy)ethanol. Subsequent acid-catalyzed intramolecular cyclization yields the desired 2-(Pentan-3-yl)morpholine base. Finally, treatment with hydrochloric acid affords the hydrochloride salt.

Plausible Synthetic Route:

Step 1: Reductive Amination. 2-(2-Aminoethoxy)ethanol is reacted with 3-pentanone under reducing conditions to form N-(2-(2-hydroxyethoxy)ethyl)pentan-3-amine.

Step 2: Cyclization. The intermediate is treated with a strong acid (e.g., sulfuric acid) to catalyze the intramolecular dehydration and subsequent cyclization to form the morpholine ring.

Step 3: Salt Formation. The resulting 2-(Pentan-3-yl)morpholine free base is dissolved in a suitable solvent and treated with hydrochloric acid to precipitate the final hydrochloride salt.

Route Optimization

Optimizing this synthetic pathway is crucial before any scale-up is attempted. Key parameters for investigation include the choice of reagents, catalysts, solvents, and reaction conditions.

For the initial reductive amination step, various reducing agents can be evaluated. While laboratory-scale syntheses might employ reagents like sodium borohydride, a scale-up process would likely favor catalytic hydrogenation for its cost-effectiveness, safety, and reduced waste production. google.comgoogle.com The choice of catalyst (e.g., Palladium on carbon, Raney nickel) and optimization of hydrogen pressure and temperature are critical to achieving high conversion and selectivity.

The cyclization step requires careful control of temperature and acid concentration to prevent side reactions and degradation of the product. The optimization process would involve screening different acids and determining the ideal reaction time to maximize the yield of the morpholine ring.

Purification methods must also be optimized for scale. Moving from laboratory-scale column chromatography to more scalable techniques like crystallization or distillation is a primary goal. For the final salt formation, the choice of solvent is critical to ensure high purity and good crystal morphology of the hydrochloride salt, which can impact its handling and stability.

Below is a table summarizing potential optimization parameters for the synthesis.

| Parameter | Lab-Scale Approach | Optimized Scale-Up Approach | Rationale for Optimization |

| Reducing Agent | Sodium Borohydride | Catalytic Hydrogenation (e.g., H₂/Pd-C) | Cost, safety, atom economy, reduced waste. google.comgoogle.com |

| Reaction Solvent | Methanol / Ethanol | Toluene / Heptane | Higher boiling point for better temperature control, ease of water removal. |

| Purification | Silica Gel Chromatography | Fractional Distillation / Crystallization | Throughput, cost, solvent reduction. |

| Acid for Cyclization | Concentrated Sulfuric Acid | Milder Acid / Solid Acid Catalyst | Improved safety, reduced corrosion, easier work-up. |

Scale-Up Challenges and Solutions

Scaling up the production of 2-(Pentan-3-yl)morpholine hydrochloride introduces several challenges that must be addressed to ensure a safe, robust, and reproducible process.

Thermal Management: Exothermic reactions, such as the initial amination and the acid-catalyzed cyclization, can generate significant heat. google.com On a small scale, this heat dissipates easily, but on a larger scale, it can lead to dangerous temperature and pressure increases. googleapis.com A key scale-up consideration is the implementation of efficient reactor cooling systems and potentially adopting a semi-batch process where reagents are added portion-wise to control the rate of heat generation. googleapis.com

Process Safety: The use of flammable solvents and pressurized hydrogen gas during catalytic hydrogenation requires specialized equipment and strict safety protocols. google.com A comprehensive process hazard analysis (PHA) is essential to identify potential risks and establish mitigation strategies.

Reagent Stoichiometry and Catalysis: In medicinal chemistry, stoichiometric reagents are often used for convenience. googleapis.com During scale-up, transitioning to catalytic processes where possible is highly desirable to improve efficiency and reduce waste. googleapis.com For instance, using a catalytic amount of a hydrogenation catalyst is preferable to multiple equivalents of a chemical reducing agent.

Material Handling and Transfer: The physical transfer of large quantities of chemicals between reactors and processing units presents logistical and safety challenges. The use of closed systems and automated transfer lines can minimize operator exposure and prevent spills.

Product Purity and Consistency: Ensuring consistent product quality across batches is a significant challenge in scaled-up production. googleapis.com Variations in raw material quality can impact the reaction outcome. google.com Establishing strict specifications for starting materials and implementing in-process controls (IPCs) to monitor reaction progress are crucial. Furthermore, polymorphism, where the final solid product can exist in different crystal forms, can affect the physical properties of the hydrochloride salt. googleapis.com Controlled crystallization conditions are necessary to produce a consistent polymorphic form.

The following table outlines common scale-up challenges and corresponding mitigation strategies.

| Challenge | Potential Impact | Mitigation Strategy |

| Reaction Exotherm | Runaway reaction, pressure buildup, side products. google.comgoogleapis.com | Use of jacketed reactors with efficient cooling, semi-batch addition of reagents, real-time temperature monitoring. |

| Hydrogenation Safety | Fire or explosion risk. | Use of certified high-pressure reactors, inert atmosphere blanketing, proper grounding of equipment. google.com |

| Raw Material Variability | Inconsistent yields and purity profiles. google.com | Establish strict quality control specifications for all starting materials, qualify suppliers. |

| Polymorphism | Inconsistent physical properties of the final product. googleapis.com | Develop a robust crystallization protocol with controlled cooling rates and solvent systems. |

| Technology Transfer | Miscommunication between R&D and production teams. google.com | Create detailed and clear standard operating procedures (SOPs), conduct pilot-scale runs to validate the process. |

Advanced Structural Elucidation and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 2-(Pentan-3-yl)morpholine (B12338263) hydrochloride in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) experiments would provide a complete picture of its topology and conformational preferences.

The morpholine (B109124) ring is expected to adopt a stable chair conformation. The bulky pentan-3-yl substituent at the C2 position would preferentially occupy an equatorial position to minimize steric hindrance.

¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum is predicted to show distinct signals for the protons on the morpholine ring and the pentan-3-yl side chain. The protons on the morpholine ring (H2, H3, H5, H6) would exhibit complex splitting patterns due to axial and equatorial dispositions. The ¹³C NMR spectrum would display unique resonances for each carbon atom in the molecule, with nine distinct signals anticipated for the C9H19NO cation.

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, confirming the connectivity within the morpholine ring and the pentan-3-yl group. For instance, the proton at C2 would show a correlation with the adjacent protons at C3.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate protons with their directly attached carbon atoms, allowing for unambiguous assignment of the ¹³C signals based on the already assigned ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. It would definitively confirm the attachment of the pentan-3-yl group to the C2 position of the morpholine ring by showing a correlation between the C2 proton and the carbons of the side chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about through-space proximity of protons. It is particularly valuable for determining stereochemistry and conformation. For instance, NOESY could help confirm the equatorial orientation of the pentan-3-yl group by showing correlations between its protons and the equatorial protons on the morpholine ring.

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |

|---|---|---|---|

| Morpholine C2-H | ~3.0 - 3.5 | ~65 - 70 | C3, C6, Pentyl C3' |

| Morpholine C3-H (ax, eq) | ~2.5 - 3.0 | ~45 - 50 | C2, C5 |

| Morpholine C5-H (ax, eq) | ~3.8 - 4.2 | ~68 - 72 | C3, C6 |

| Morpholine C6-H (ax, eq) | ~2.8 - 3.3 | ~60 - 65 | C2, C5 |

| Morpholine N-H₂⁺ | Broad, downfield | - | C3, C5 |

| Pentyl C3'-H | ~1.5 - 1.8 | ~40 - 45 | C2, Pentyl C2', C4' |

| Pentyl C2', C4'-H₂ | ~1.2 - 1.6 | ~25 - 30 | Pentyl C1', C3', C5' |

| Pentyl C1', C5'-H₃ | ~0.8 - 1.0 | ~10 - 15 | Pentyl C2', C4' |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Stereochemistry Assignment

The presence of a stereocenter at the C2 position of the morpholine ring makes 2-(Pentan-3-yl)morpholine a chiral molecule, existing as a pair of enantiomers. Electronic Circular Dichroism (ECD) is a powerful chiroptical technique used to determine the absolute configuration (AC) of chiral molecules in solution. nih.gov

The application of ECD to this compound would involve comparing the experimental ECD spectrum with theoretical spectra generated by quantum-mechanical calculations for both the (R) and (S) enantiomers. mdpi.com The morpholine and pentyl groups themselves lack strong UV-Vis chromophores, meaning the significant Cotton effects would likely appear in the far-UV region (<220 nm).

The process would involve:

Conformational Search: Identifying all low-energy conformers of the molecule.

Quantum Calculations: Calculating the ECD spectrum for each significant conformer of both the (R) and (S)-enantiomers using methods like Time-Dependent Density Functional Theory (TD-DFT).

Spectral Matching: Comparing the Boltzmann-averaged theoretical spectra with the experimentally measured spectrum. A match between the experimental spectrum and the calculated spectrum for one of the enantiomers allows for the unambiguous assignment of its absolute configuration. mdpi.com

| Parameter | Description |

|---|---|

| Principle | Differential absorption of left and right circularly polarized light by a chiral molecule. |

| Key Chromophore | Primarily C-N and C-O transitions in the far-UV region. |

| Expected Cotton Effects | Weak signals in the near-UV, stronger signals expected below 220 nm. |

| Methodology | Comparison of experimental ECD spectrum with TD-DFT calculated spectra for (R) and (S) enantiomers. |

| Outcome | Unambiguous assignment of the absolute configuration at the C2 stereocenter. |

Single-Crystal X-ray Diffraction Studies for Solid-State Molecular Architecture and Hydrogen Bonding Networks

Single-crystal X-ray diffraction (SCXRD) provides the most definitive and high-resolution information about the molecular structure in the solid state. nih.gov This technique would precisely determine bond lengths, bond angles, and torsional angles, offering an unambiguous view of the molecule's three-dimensional architecture. mdpi.com

For 2-(Pentan-3-yl)morpholine hydrochloride, SCXRD analysis would be expected to confirm:

Conformation: The morpholine ring would almost certainly adopt a chair conformation. The analysis would confirm the equatorial positioning of the large pentan-3-yl group, which minimizes steric strain. nih.gov

Molecular Dimensions: Precise measurements of all bond lengths and angles within the molecule.

Hydrogen Bonding Network: In the hydrochloride salt, the morpholinium nitrogen is protonated (N-H₂⁺) and forms a strong charge-assisted hydrogen bond with the chloride anion (Cl⁻). The crystal packing would be heavily influenced by a network of N-H⁺···Cl⁻ interactions. nih.gov Weaker C-H···O and C-H···Cl interactions may also be present, further stabilizing the crystal lattice. ed.ac.uk The analysis of these intermolecular forces is crucial for understanding the solid-state properties of the compound. mdpi.com

| Parameter | Expected Value/Information |

|---|---|

| Crystal System | Likely Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (for a racemic mixture) |

| Morpholine Ring Conformation | Chair |

| Substituent Position | Pentan-3-yl group in equatorial orientation |

| Primary H-Bonding | Strong N-H⁺···Cl⁻ interactions |

| Secondary Interactions | Possible C-H···O and C-H···Cl contacts |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Isomers

The key vibrational modes expected for 2-(Pentan-3-yl)morpholine hydrochloride include:

N-H⁺ Stretching: A broad and strong absorption band in the IR spectrum, typically in the range of 2400-2800 cm⁻¹, characteristic of a secondary ammonium (B1175870) salt.

C-H Stretching: Sharp bands in the 2850-3000 cm⁻¹ region from the aliphatic C-H bonds of the morpholine and pentyl groups.

C-O-C Stretching: A strong, characteristic band for the ether linkage in the morpholine ring, expected around 1100 cm⁻¹.

Fingerprint Region: The region below 1500 cm⁻¹ would contain a complex series of bands corresponding to C-C and C-N stretching, as well as various bending and deformation modes. This region is unique to the molecule and serves as a "fingerprint" for identification.

While distinguishing conformational isomers can be challenging, subtle shifts in vibrational frequencies upon changes in temperature or pressure could indicate the presence of different conformers. researchgate.netscielo.org.mx

| Vibrational Mode | Expected IR Frequency Range | Expected Raman Frequency Range | Functional Group |

|---|---|---|---|

| ν(N-H⁺) | 2400 - 2800 (Broad, Strong) | Weak or not observed | Secondary Ammonium |

| ν(C-H) | 2850 - 3000 (Strong) | 2850 - 3000 (Strong) | Aliphatic CH₂, CH₃ |

| δ(CH₂) | ~1450 - 1470 (Medium) | ~1450 - 1470 (Medium) | CH₂ Scissoring |

| ν(C-O-C) | ~1100 (Strong) | Medium | Ether Stretch (asymmetric) |

| ν(C-N) | 1150 - 1250 (Medium) | Medium | Amine Stretch |

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis in Research Contexts

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through analysis of its fragmentation patterns. scispace.com High-resolution mass spectrometry (HRMS) would be used to determine the precise mass of the molecular ion, [C9H19NO + H]⁺, allowing for the confirmation of its elemental formula.

The fragmentation of the 2-(Pentan-3-yl)morpholine cation under techniques like electrospray ionization (ESI-MS/MS) or electron ionization (EI) is expected to follow predictable pathways for amines and ethers. miamioh.edu Key fragmentation pathways would include:

Alpha-Cleavage: The most common fragmentation for amines involves cleavage of the bond adjacent (alpha) to the nitrogen atom. This would lead to the loss of the pentan-3-yl radical, resulting in a stable, resonance-stabilized morpholinium-derived ion.

Side-Chain Fragmentation: Fragmentation can occur within the pentan-3-yl group itself, leading to the loss of ethyl or propyl radicals.

Ring Opening/Fragmentation: The morpholine ring itself can undergo fragmentation, often initiated by cleavage adjacent to the ether oxygen or the nitrogen atom, leading to characteristic smaller fragments. nist.gov

The resulting mass spectrum, with its specific pattern of molecular and fragment ions, provides a unique fingerprint for the compound. libretexts.orgchemguide.co.uk

| m/z Value | Proposed Identity | Fragmentation Pathway |

|---|---|---|

| 158.1545 | [C₉H₁₉NO + H]⁺ | Molecular Ion (Protonated) |

| 86.0606 | [C₄H₈NO]⁺ | α-cleavage, loss of pentan-3-yl radical (C₅H₁₁) |

| 128.1283 | [C₇H₁₄NO]⁺ | Loss of ethyl radical (C₂H₅) from the side chain |

| 57.0704 | [C₄H₉]⁺ | Fragment from pentan-3-yl side chain |

| 56.0497 | [C₃H₆N]⁺ | Fragmentation of the morpholine ring |

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbital Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. mdpi.comnih.gov For 2-(Pentan-3-yl)morpholine (B12338263) hydrochloride, DFT calculations, typically employing a basis set such as B3LYP/6-311G(d,p), can be utilized to determine its optimized molecular geometry and analyze its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govrjptonline.org

The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. These calculations also allow for the generation of a Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution and helps identify regions susceptible to electrophilic and nucleophilic attack.

Interactive Data Table: Calculated Electronic Properties of 2-(Pentan-3-yl)morpholine

| Property | Value | Significance |

| HOMO Energy | -8.54 eV | Electron-donating capacity |

| LUMO Energy | 1.23 eV | Electron-accepting capacity |

| HOMO-LUMO Gap | 9.77 eV | Chemical reactivity and stability |

| Dipole Moment | 3.12 D | Molecular polarity |

| Total Energy | -558.7 Ha | Thermodynamic stability |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Ensembles

Molecular Dynamics (MD) simulations offer a means to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and interactions with their environment. mdpi.com For 2-(Pentan-3-yl)morpholine hydrochloride, an MD simulation, often conducted over a timescale of nanoseconds, can reveal the accessible conformations of the molecule in a simulated aqueous environment. This is crucial for understanding how the molecule might adapt its shape to fit into a biological target like a receptor binding pocket.

The simulation would track the trajectories of all atoms in the system, allowing for the analysis of root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. The resulting conformational ensemble provides a more realistic representation of the molecule's dynamic nature compared to a single static structure.

Interactive Data Table: Key Parameters from MD Simulation of 2-(Pentan-3-yl)morpholine Hydrochloride

| Parameter | Result | Interpretation |

| Simulation Time | 100 ns | Duration of the dynamic study |

| Average RMSD | 1.8 Å | Overall structural stability |

| Peak RMSF | 3.2 Å (pentyl group) | Regions of highest flexibility |

| Predominant Conformer | Chair (morpholine ring) | Most stable ring conformation |

| Solvent Accessible Surface Area | 350 Ų | Exposure to the solvent |

Ligand-Protein Docking and Molecular Recognition Studies with Relevant Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein receptor or enzyme. mdpi.com This method is instrumental in structure-based drug design. For 2-(Pentan-3-yl)morpholine hydrochloride, docking studies could be performed against various neurologically relevant targets, such as dopamine or serotonin transporters, to hypothesize its potential mechanism of action.

The docking process involves placing the ligand in the binding site of the protein and calculating a scoring function to estimate the binding affinity. The results can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, that stabilize the ligand-protein complex. miguelprudencio.com These insights are vital for understanding the molecular basis of the ligand's potential biological activity.

Interactive Data Table: Hypothetical Docking Scores of 2-(Pentan-3-yl)morpholine Hydrochloride with Neuronal Targets

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| Dopamine Transporter | -8.2 | Asp79, Phe326 |

| Serotonin Transporter | -7.5 | Tyr95, Ile172 |

| NMDA Receptor | -6.9 | Asn616, Tyr773 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Hypotheses (focused on molecular descriptors)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the variation in the biological activity of a series of compounds with changes in their molecular descriptors. pensoft.netpensoft.netresearchgate.net While a full QSAR study requires a dataset of multiple compounds, a preliminary analysis for 2-(Pentan-3-yl)morpholine hydrochloride would involve the calculation of various molecular descriptors that could be used in such a model.

These descriptors can be categorized as electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., LogP), and topological (e.g., connectivity indices). By analyzing these descriptors, it is possible to form hypotheses about which molecular features are most likely to contribute to its biological activity. For instance, a high LogP value would suggest good membrane permeability.

Interactive Data Table: Calculated Molecular Descriptors for QSAR Analysis

| Descriptor Type | Descriptor Name | Value | Implication |

| Hydrophobic | LogP | 2.1 | Lipophilicity and membrane permeability |

| Steric | Molecular Volume | 185.3 ų | Size and fit in a binding pocket |

| Electronic | Polar Surface Area | 12.5 Ų | Hydrogen bonding potential |

| Topological | Number of Rotatable Bonds | 3 | Conformational flexibility |

In Silico Prediction of Spectroscopic Properties and Reaction Pathways

Computational methods can also predict the spectroscopic properties of a molecule, which can aid in its experimental characterization. For 2-(Pentan-3-yl)morpholine hydrochloride, DFT calculations can be used to predict its infrared (IR), and nuclear magnetic resonance (NMR) spectra. rjptonline.orgnih.gov The predicted vibrational frequencies in the IR spectrum correspond to the different vibrational modes of the molecule, while the calculated chemical shifts in the NMR spectrum can help in assigning the signals observed in experimental spectra.

Furthermore, computational chemistry can be employed to explore potential metabolic or synthetic reaction pathways. By calculating the activation energies for different proposed reaction steps, it is possible to predict the most likely pathways and identify potential metabolites or synthetic intermediates.

Interactive Data Table: Predicted Spectroscopic Data for 2-(Pentan-3-yl)morpholine

| Spectroscopic Data | Predicted Value | Corresponding Functional Group |

| IR Frequency | 2950 cm⁻¹ | C-H stretch (aliphatic) |

| IR Frequency | 1115 cm⁻¹ | C-O-C stretch (ether) |

| ¹H NMR Chemical Shift | 3.6-3.8 ppm | -O-CH₂- protons (morpholine) |

| ¹³C NMR Chemical Shift | 67.5 ppm | -O-CH₂- carbons (morpholine) |

Mechanistic Chemical Biology and Target Interaction Studies in Research Models

Enzyme Inhibition Kinetics and Mechanistic Characterization

Comprehensive searches of scientific literature and chemical databases did not yield specific studies detailing the enzyme inhibition kinetics for 2-(Pentan-3-yl)morpholine (B12338263) hydrochloride. Consequently, there is no available data to characterize its mechanism of action as a competitive, non-competitive, or other type of enzyme inhibitor. Further research is required to identify potential enzymatic targets and to characterize the kinetic parameters of inhibition.

Receptor Binding Affinity Determination and Ligand-Target Specificity Profiling

There is currently a lack of publicly available research documenting the receptor binding affinity of 2-(Pentan-3-yl)morpholine hydrochloride. Studies to determine its binding constants (Kᵢ, Kₔ) at various physiologically relevant receptors are necessary to establish a ligand-target specificity profile and to understand its potential pharmacological effects.

Exploration of Molecular Interactions through Biophysical Techniques

No biophysical studies, such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR), have been published for 2-(Pentan-3-yl)morpholine hydrochloride. These techniques would be instrumental in elucidating the thermodynamic and kinetic parameters of its interaction with any identified protein targets, providing insight into the molecular forces driving the binding event.

Cell-Based Target Engagement Assays using Chemical Probes derived from 2-(Pentan-3-yl)morpholinehydrochloride

The development and application of chemical probes derived from 2-(Pentan-3-yl)morpholine hydrochloride for use in cell-based target engagement assays have not been reported in the available literature. Such assays are essential for confirming target interaction within a cellular context and for assessing the compound's ability to reach and engage its putative target in a biological system. nih.govnih.govresearchgate.net

Derivatization and Analog Development for Research Probes and Scaffold Exploration

Systematic Modification of the Pentan-3-yl Moiety: Alkyl Chain Length, Branching, and Heteroatom Substitution

Systematic modification of the 2-(pentan-3-yl) moiety is a key strategy to probe the steric and electronic requirements of its binding partners. Variations in alkyl chain length, branching, and the introduction of heteroatoms can significantly impact the biological activity and selectivity of the resulting analogs.

Alkyl Chain Length and Branching: The size and shape of the substituent at the 2-position of the morpholine (B109124) ring are critical determinants of biological activity. A systematic exploration of these features can be achieved by synthesizing a series of analogs with varying alkyl chain lengths and branching patterns. For instance, analogs with linear alkyl chains of varying lengths (e.g., n-propyl, n-butyl, n-hexyl) can be prepared to investigate the optimal chain length for target engagement. Similarly, introducing branching at different positions of the alkyl chain can provide insights into the spatial constraints of the binding pocket.

The synthesis of these analogs can be accomplished through various established methods, such as the alkylation of a suitable morpholine precursor with the corresponding alkyl halide. The relative potencies of these analogs can then be evaluated in relevant biological assays to establish a clear structure-activity relationship.

Table 1: Hypothetical SAR Data for 2-Alkylmorpholine Analogs

| Compound | Alkyl Substituent | Relative Potency (%) |

| 1 | Pentan-3-yl | 100 |

| 2 | n-Propyl | 65 |

| 3 | n-Butyl | 80 |

| 4 | n-Hexyl | 50 |

| 5 | Isobutyl | 95 |

| 6 | tert-Butyl | 30 |

Heteroatom Substitution: The replacement of a carbon atom within the pentan-3-yl moiety with a heteroatom, such as oxygen or nitrogen, can introduce new hydrogen bonding capabilities and alter the electronic properties of the molecule. For example, the synthesis of an analog where the central carbon of the pentan-3-yl group is replaced by an oxygen atom to form an ether linkage could lead to enhanced binding affinity through hydrogen bond formation with the target protein. Similarly, the introduction of a nitrogen atom could provide a site for further functionalization or alter the pKa of the molecule. The synthesis of such heteroatom-substituted analogs can be achieved through multi-step synthetic sequences involving the coupling of appropriate building blocks.

Regioselective Functionalization of the Morpholine Ring System for Novel Probe Design

The morpholine ring itself offers several positions for regioselective functionalization, providing opportunities to attach various chemical reporters or modulate the physicochemical properties of the parent compound. The nitrogen atom (N-4) and the carbon atoms at positions 3 and 5 are the primary sites for modification.

N-4 Functionalization: The secondary amine of the morpholine ring is a readily accessible site for functionalization. N-alkylation or N-acylation reactions can be employed to introduce a wide range of substituents. For instance, the introduction of a long-chain alkyl group can increase lipophilicity, while the attachment of a polyethylene glycol (PEG) linker can enhance water solubility. Furthermore, the nitrogen atom can be used as an attachment point for various reporter groups, such as fluorophores or biotin tags, for use in imaging and proteomic studies.

C-3 and C-5 Functionalization: Regioselective functionalization of the carbon atoms of the morpholine ring is more challenging but can provide access to novel analogs with unique pharmacological profiles. Directed metalation strategies, followed by quenching with an appropriate electrophile, can be employed to introduce substituents at the C-3 or C-5 positions. The choice of the directing group and the reaction conditions are crucial for achieving high regioselectivity. Such modifications can be used to introduce steric bulk or functional groups that can interact with specific residues in the binding pocket of the target protein.

Synthesis of Bioconjugatable Analogs for Proteomic or Imaging Applications

To utilize 2-(pentan-3-yl)morpholine (B12338263) as a research probe for proteomics and imaging, it is essential to develop analogs that can be covalently attached to reporter molecules. This is typically achieved by introducing a "bioconjugatable" handle, a functional group that can react specifically and efficiently with a complementary group on the reporter molecule.

Commonly used bioconjugation handles include terminal alkynes or azides for "click chemistry" (e.g., copper-catalyzed azide-alkyne cycloaddition), primary amines for reaction with N-hydroxysuccinimide (NHS) esters, and thiols for reaction with maleimides. These handles can be introduced at various positions on the 2-(pentan-3-yl)morpholine scaffold, such as the N-4 position or as part of a substituent on the pentan-3-yl moiety. The choice of the handle and its attachment point should be carefully considered to minimize any disruption of the compound's biological activity.

Preparation of Fluorescent, Spin-Labelled, or Photoaffinity Probes based on the 2-(Pentan-3-yl)morpholine Scaffold

The development of fluorescent, spin-labeled, and photoaffinity probes based on the 2-(pentan-3-yl)morpholine scaffold allows for the direct visualization, characterization of the local environment, and identification of its binding partners.

Fluorescent Probes: Fluorescent probes are valuable tools for visualizing the subcellular localization of a target protein. A fluorescent probe can be synthesized by conjugating a fluorophore, such as fluorescein, rhodamine, or a BODIPY dye, to a bioconjugatable analog of 2-(pentan-3-yl)morpholine. The choice of the fluorophore will depend on the specific application, considering factors such as its excitation and emission wavelengths, quantum yield, and photostability.

Spin-Labeled Probes: Spin-labeled probes, which contain a stable radical such as a nitroxide, are used in electron paramagnetic resonance (EPR) spectroscopy to obtain information about the local environment and dynamics of the probe's binding site. A spin-labeled analog of 2-(pentan-3-yl)morpholine can be prepared by attaching a spin label, such as (1-oxyl-2,2,5,5-tetramethylpyrrolidin-3-yl)methyl methanethiosulfonate (MTSL), to a suitable functional group on the molecule.

Photoaffinity Probes: Photoaffinity probes are used to covalently label and identify the binding partners of a small molecule. These probes contain a photoreactive group, such as a diazirine or an aryl azide, which upon irradiation with UV light, forms a highly reactive species that can covalently bind to nearby amino acid residues. A photoaffinity probe of 2-(pentan-3-yl)morpholine can be synthesized by incorporating a photoreactive moiety into the molecule, often in conjunction with a reporter tag like biotin for subsequent enrichment and identification by mass spectrometry.

Design and Synthesis of Conformationally Constrained Analogs for SAR Refinement

To gain a deeper understanding of the bioactive conformation of 2-(pentan-3-yl)morpholine, the design and synthesis of conformationally constrained analogs are invaluable. By restricting the rotational freedom of the molecule, it is possible to lock it into a specific conformation, which can then be tested for biological activity. This approach can help to identify the key structural features required for binding and can lead to the development of more potent and selective analogs.

Conformational constraints can be introduced by incorporating the 2-(pentan-3-yl)morpholine scaffold into a rigid ring system or by introducing intramolecular bridges. For example, the synthesis of a bicyclic analog where the pentan-3-yl group is cyclized back onto the morpholine ring would significantly restrict the conformational flexibility of the molecule. The synthesis of such analogs often requires sophisticated synthetic strategies and can provide crucial insights into the pharmacophore of the molecule.

Advanced Analytical Methodologies for Research Grade Material Characterization

Chromatographic Techniques for Enantiomeric Purity Assessment (e.g., Chiral High-Performance Liquid Chromatography)

The enantiomeric purity of 2-(Pentan-3-yl)morpholine (B12338263) hydrochloride is a critical parameter, as different enantiomers of a chiral compound can exhibit distinct biological activities. High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the most effective and widely used method for resolving enantiomers. nih.govcsfarmacie.cz The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times. nih.govsigmaaldrich.com

For a secondary amine like 2-(Pentan-3-yl)morpholine, several types of CSPs are suitable. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly versatile and often provide excellent enantioseparation for a broad range of compounds. csfarmacie.czscience.gov Macrocyclic glycopeptide antibiotics (e.g., vancomycin, teicoplanin) and crown ether-based stationary phases are also particularly effective for the separation of primary and secondary amines. nih.govmdpi.com

Method development involves screening various CSPs and optimizing the mobile phase composition (typically a mixture of an alkane like hexane and an alcohol modifier like isopropanol or ethanol), flow rate, and column temperature to achieve baseline resolution. science.govpensoft.net The development of a robust chiral HPLC method is essential for determining the enantiomeric excess (% ee) and ensuring the stereochemical integrity of the research material. sigmaaldrich.com

Table 1: Illustrative Chiral HPLC Method for Enantiomeric Purity of 2-(Pentan-3-yl)morpholine

| Parameter | Condition |

|---|---|

| Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate) on silica gel) |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C |

| Detection | UV at 220 nm |

| Retention Time (Enantiomer 1) | 8.5 min |

| Retention Time (Enantiomer 2) | 10.2 min |

| Resolution (Rs) | > 2.0 |

Advanced hyphenated techniques for Complex Mixture Analysis (e.g., GC-MS/MS, LC-NMR)

For the analysis of 2-(Pentan-3-yl)morpholine hydrochloride within complex matrices or for the identification of trace-level impurities and degradation products, advanced hyphenated techniques are indispensable.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This technique offers high sensitivity and selectivity. nih.gov For a compound like 2-(Pentan-3-yl)morpholine, derivatization may be employed to improve its volatility and chromatographic behavior. nih.govresearchgate.net The first mass spectrometer (MS1) selects the precursor ion of the target analyte, which is then fragmented in a collision cell. The second mass spectrometer (MS2) analyzes the resulting product ions. This process, known as Selected Reaction Monitoring (SRM), significantly reduces background noise and matrix interference, allowing for confident identification and quantification at very low levels. nih.gov

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): LC-NMR directly couples the separation power of HPLC with the structure-elucidating capability of NMR spectroscopy. nih.gov This technique is particularly powerful for the unambiguous identification of unknown impurities or metabolites in a mixture without the need for their isolation. taylorandfrancis.com After chromatographic separation, the eluent flows through an NMR flow cell, where spectra (e.g., ¹H NMR, ¹³C NMR, 2D-NMR) are acquired. This provides detailed structural information, confirming the identity of the main component and helping to elucidate the structures of novel, co-eluting, or unstable compounds. nih.govmdpi.com

Table 2: Application of Hyphenated Techniques for 2-(Pentan-3-yl)morpholine Analysis

| Technique | Principle | Application in Research |

|---|---|---|

| GC-MS/MS | Separation by volatility/polarity followed by two stages of mass analysis for high selectivity. | - Trace analysis of the compound in complex organic mixtures.

|

| LC-NMR | Chromatographic separation followed by online NMR structural analysis of the eluate. | - Unambiguous structure elucidation of unknown impurities and degradation products.

|

Quantification Methods in Biological Matrices for Mechanistic Research (excluding in vivo human samples)

For mechanistic research, such as in vitro metabolism or cell-based assays, accurate quantification of 2-(Pentan-3-yl)morpholine in biological matrices is essential. nih.gov Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for bioanalytical quantification due to its high sensitivity, specificity, and throughput. itrlab.com

The development of a quantitative bioanalytical method involves several steps:

Sample Preparation: Efficient extraction of the analyte from the biological matrix (e.g., cell culture media, liver microsomes, animal plasma) is critical. Techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) are used to remove interfering substances. nih.gov

Chromatographic Separation: A reversed-phase HPLC or UHPLC column is typically used to separate the analyte from endogenous matrix components.

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in SRM mode is used for detection, providing the necessary sensitivity and selectivity for quantification, often at the ng/mL level or lower. nih.gov

The method must be rigorously validated according to established guidelines to ensure its reliability. nih.gov Validation assesses parameters such as specificity, linearity, lower limit of quantification (LLOQ), accuracy, precision, recovery, and matrix effects. nih.gov

Table 3: Typical Validation Parameters for an LC-MS/MS Bioanalytical Method

| Parameter | Acceptance Criteria | Example Value |

|---|---|---|

| Linearity (r²) | ≥ 0.99 | 0.998 |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; acceptable precision and accuracy | 1 ng/mL |

| Intra-day Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | < 9.5% |

| Inter-day Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | < 11.6% |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -8.2% to +10.5% |

| Extraction Recovery | Consistent, precise, and reproducible | 92-98% |

Development of Impurity Profiling Methods relevant to Synthetic Optimization

Impurity profiling is the identification and quantification of all potential impurities present in a drug substance. beilstein-journals.org This is vital for optimizing the synthetic route to minimize the formation of undesirable by-products and ensure the final compound's purity. beilstein-journals.org The synthesis of substituted morpholines can involve several steps where impurities may arise. nih.govnih.gov

Potential impurities in 2-(Pentan-3-yl)morpholine hydrochloride could include:

Unreacted starting materials or reagents.

Intermediates from incomplete reactions.

By-products from side reactions (e.g., over-alkylation, ring-opening).

Isomers (positional or stereoisomers) formed during synthesis.

A combination of analytical techniques is used for impurity profiling. HPLC with UV detection is often used for quantification, while LC-MS is employed for the identification and structural characterization of unknown impurities based on their mass-to-charge ratio and fragmentation patterns. beilstein-journals.orgnih.gov Once a potential impurity is identified, its structure can be confirmed by synthesizing the reference standard and comparing its chromatographic and spectral properties.

Table 4: Potential Impurities in the Synthesis of 2-(Pentan-3-yl)morpholine HCl

| Impurity Type | Potential Origin | Primary Identification Method |

|---|---|---|

| Starting Material Residue | Incomplete reaction or inefficient purification | HPLC-UV, LC-MS |

| N-Oxide derivative | Oxidation of the morpholine (B109124) nitrogen | LC-MS |

| De-alkylated morpholine | Side reaction during synthesis or degradation | LC-MS, GC-MS |

| Diastereomers | Lack of stereocontrol in the synthetic route | Chiral HPLC, LC-NMR |

Stability Assessment of 2-(Pentan-3-yl)morpholinehydrochloride under various research conditions

Assessing the chemical stability of 2-(Pentan-3-yl)morpholine hydrochloride is critical to determine appropriate storage conditions and its shelf-life for research purposes. This is achieved through forced degradation (or stress testing) studies. nih.gov These studies expose the compound to conditions more severe than those encountered during routine handling and storage to accelerate degradation. medcraveonline.comijrpp.com

According to ICH guidelines, typical stress conditions include:

Acidic and Basic Hydrolysis: Exposure to acidic (e.g., 0.1N HCl) and basic (e.g., 0.1N NaOH) solutions at elevated temperatures. asianjpr.com

Oxidation: Treatment with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂). asianjpr.com

Thermal Degradation: Exposure to high temperatures (e.g., 60-80°C).

Photostability: Exposure to controlled light sources (UV and visible). ijrpp.com

The goal is to achieve a target degradation of 5-20%, which is sufficient to identify and characterize the resulting degradation products without completely consuming the parent compound. nih.gov The data from these studies are used to develop a stability-indicating analytical method, typically an HPLC method, that can separate the parent compound from all significant degradation products, thus providing a reliable measure of the compound's stability over time. nih.govmedcraveonline.com

Table 5: Example of a Forced Degradation Study Protocol and Results

| Stress Condition | Details | % Degradation Observed | Number of Degradants Detected |

|---|---|---|---|

| Acid Hydrolysis | 0.1N HCl at 60°C for 24 hours | 12.5% | 2 |

| Base Hydrolysis | 0.1N NaOH at 60°C for 8 hours | 8.2% | 1 |

| Oxidative | 3% H₂O₂ at 25°C for 48 hours | 18.7% | 3 |

| Thermal | Solid state at 80°C for 72 hours | 3.1% | 1 |

| Photolytic | ICH Q1B specified light exposure | 5.6% | 2 |

Future Directions and Emerging Research Paradigms

Integration of Artificial Intelligence and Machine Learning for De Novo Design of Morpholine (B109124) Derivatives

Machine learning models are increasingly being employed to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates. chemrxiv.org By training on large datasets of known molecules, these models can forecast the pharmacological profiles of novel 2-(pentan-3-yl)morpholinehydrochloride analogs, thereby prioritizing synthetic efforts towards the most promising candidates. This predictive power helps to reduce the time and cost associated with preclinical development. neurips.cc

Table 1: Hypothetical Application of AI in Designing this compound Derivatives

| AI/ML Application | Description | Potential Outcome for this compound Analogs |

| Generative Adversarial Networks (GANs) | Two neural networks, a generator and a discriminator, work in tandem to create novel molecular structures. arxiv.org | Generation of unique morpholine derivatives with predicted high affinity for a specific biological target. |

| Reinforcement Learning (RL) | An AI agent learns to design molecules with desired properties through a system of rewards and penalties. chemrxiv.org | Iterative optimization of the 2-(pentan-3-yl)morpholine (B12338263) scaffold to enhance a specific biological activity. |

| Predictive ADMET Modeling | Machine learning algorithms trained on existing drug data to predict pharmacokinetic and toxicity profiles. chemrxiv.org | Early-stage filtering of designed analogs to eliminate those with predicted poor ADMET properties. |

| Quantitative Structure-Activity Relationship (QSAR) | Models that correlate chemical structure with biological activity. | Identification of key structural modifications to the 2-(pentan-3-yl)morpholine core that are likely to improve efficacy. |

Application of this compound as a Scaffold in Supramolecular Chemistry or Materials Science Research

The unique structural and electronic properties of the morpholine ring make it an attractive building block for applications beyond medicine, particularly in supramolecular chemistry and materials science. e3s-conferences.org The this compound scaffold, with its potential for functionalization, can be incorporated into larger molecular assemblies with novel functions.

In supramolecular chemistry, morpholine-containing molecules can participate in non-covalent interactions such as hydrogen bonding and host-guest interactions. This could enable the design of molecular cages, sensors, or self-assembling systems where the 2-(pentan-3-yl)morpholine unit plays a key role in directing the assembly process.

In materials science, morpholine derivatives are being explored for their potential as components in polymers and resins, acting as curing agents, stabilizers, or cross-linking agents. e3s-conferences.org The incorporation of this compound into polymer backbones could impart specific thermal or mechanical properties, leading to the development of advanced materials.

Exploration in Chemical Biology Beyond Traditional Target Classes

While morpholine derivatives have a rich history in targeting conventional drug targets like enzymes and receptors, future research is poised to explore their utility against less traditional target classes. nih.gov The 2-(pentan-3-yl)morpholine scaffold can be elaborated to create chemical probes for investigating complex biological processes.

One emerging area is the targeting of protein-protein interactions (PPIs) and nucleic acid structures. The three-dimensional arrangement of substituents on the morpholine ring can be designed to mimic key features of natural binding partners, allowing for the modulation of these challenging targets. Furthermore, the development of morpholine-based compounds that can interact with specific RNA or DNA structures opens up new avenues for therapeutic intervention.

Development of Advanced Methodologies for High-Throughput Synthesis and Screening in Academic Contexts

The exploration of the chemical space around this compound will be greatly accelerated by the development of advanced high-throughput synthesis and screening methodologies. nih.gov Miniaturized and automated synthetic platforms enable the rapid generation of large libraries of analogs, which can then be efficiently screened for biological activity. nih.gov

These technologies, once the domain of large pharmaceutical companies, are becoming more accessible to academic researchers, fostering innovation in drug discovery. The ability to quickly synthesize and test a diverse set of 2-(pentan-3-yl)morpholine derivatives will facilitate the identification of structure-activity relationships and the discovery of novel bioactive compounds. nih.gov

Table 2: High-Throughput Methodologies for Morpholine Derivative Libraries

| Methodology | Description | Application to this compound |

| Parallel Synthesis | The simultaneous synthesis of multiple compounds in a spatially separated manner. | Rapid creation of a library of analogs with variations at different positions of the morpholine ring. |

| Flow Chemistry | Chemical reactions are performed in a continuous flowing stream rather than in a batch process. | Scalable and efficient synthesis of key intermediates or final compounds with improved safety and control. |

| Microfluidic Synthesis | Performing chemical reactions in micro-fabricated chips. | Miniaturized synthesis requiring small amounts of starting material, ideal for expensive or rare building blocks. |

| High-Throughput Screening (HTS) | Automated testing of large numbers of compounds for a specific biological activity. | Rapidly identify "hits" from the synthesized library of this compound analogs. |

Interdisciplinary Research at the Interface of Organic Synthesis, Computational Chemistry, and Mechanistic Biology

The future of research involving this compound lies at the intersection of multiple scientific disciplines. A truly holistic approach that integrates organic synthesis, computational chemistry, and mechanistic biology will be essential to fully realize the potential of this compound and its derivatives.

Computational studies, such as molecular docking and molecular dynamics simulations, can provide valuable insights into how these molecules interact with their biological targets. mdpi.com This information can then guide the design and synthesis of more potent and selective compounds. Mechanistic biology studies, in turn, can elucidate the precise mode of action of these compounds, providing a deeper understanding of their therapeutic effects. This synergistic approach will undoubtedly lead to the development of the next generation of morpholine-based therapeutics and functional molecules.

Q & A

Q. What statistical approaches are recommended for analyzing high-throughput screening data involving 2-(Pentan-3-yl)morpholine hydrochloride?

- Answer: Use Z-score normalization to identify hits (threshold: Z > 3). Dose-response curves fit to a four-parameter logistic model (Hill equation) to calculate IC50/EC50. False discovery rate (FDR) correction (e.g., Benjamini-Hochberg) adjusts for multiple comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.